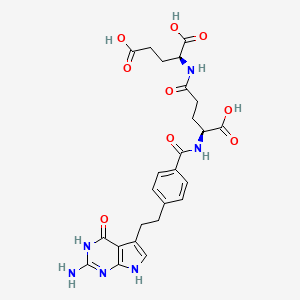
Pemetrexed L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed L-glutamic acid is a folate analog metabolic inhibitor used primarily in the treatment of certain types of cancer, including malignant pleural mesothelioma and non-small cell lung cancer. It functions by inhibiting several enzymes involved in the synthesis of DNA and RNA, thereby disrupting the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pemetrexed L-glutamic acid is synthesized through a multi-step chemical process that involves the reaction of various chemical precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and formulation processes to ensure the production of a high-purity active pharmaceutical ingredient (API). The compound is then formulated into a lyophilized powder for intravenous infusion.
Chemical Reactions Analysis
Types of Reactions: Pemetrexed L-glutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified and processed to obtain the final active compound.
Scientific Research Applications
Pemetrexed L-glutamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the development of cancer treatments and chemotherapy regimens.
Industry: Employed in the production of pharmaceuticals and research chemicals.
Mechanism of Action
Pemetrexed L-glutamic acid exerts its effects by inhibiting key enzymes involved in the folate pathway, such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This inhibition disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Methotrexate
Pemetrexed ditromethamine
Other folate analogs
Properties
CAS No. |
144051-68-3 |
|---|---|
Molecular Formula |
C25H28N6O9 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1 |
InChI Key |
COZFORXRWZIVED-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















